molecular formula C13H22O4 B14317981 Propanedioic acid, octylidene-, dimethyl ester CAS No. 105231-32-1

Propanedioic acid, octylidene-, dimethyl ester

Cat. No.: B14317981
CAS No.: 105231-32-1
M. Wt: 242.31 g/mol
InChI Key: ODHIUCXWGBUWRF-UHFFFAOYSA-N
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Description

Propanedioic acid, octylidene-, dimethyl ester is an organic compound with the molecular formula C13H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by an octylidene group, and the carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, octylidene-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of malonic acid with octylidene chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions (around 60-80°C)

    Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The esterification process is optimized to minimize by-products and maximize the yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, octylidene-, dimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can produce alcohols.

    Substitution: The octylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Malonic acid and octylidene alcohol.

    Reduction: Octylidene alcohol and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, octylidene-, dimethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of propanedioic acid, octylidene-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The octylidene group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.

    Diethyl malonate: An ester of malonic acid with two ethyl groups.

    Octylidene malonate: A derivative of malonic acid with an octylidene group but different ester groups.

Uniqueness

Propanedioic acid, octylidene-, dimethyl ester is unique due to the presence of both the octylidene group and the dimethyl ester groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

105231-32-1

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

dimethyl 2-octylidenepropanedioate

InChI

InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(12(14)16-2)13(15)17-3/h10H,4-9H2,1-3H3

InChI Key

ODHIUCXWGBUWRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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